1-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(thiophen-2-yl)urea
Description
1-[3-(2H-1,3-Benzodioxol-5-yl)-3-hydroxypropyl]-3-(thiophen-2-yl)urea is a synthetic urea derivative characterized by a benzodioxol moiety linked via a 3-hydroxypropyl chain to a thiophene-substituted urea group.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-11(10-3-4-12-13(8-10)21-9-20-12)5-6-16-15(19)17-14-2-1-7-22-14/h1-4,7-8,11,18H,5-6,9H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYOTZXFHKYNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NC3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(thiophen-2-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 335.30 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities, and a thiophene ring that may contribute to its pharmacological properties.
Research indicates that compounds containing benzodioxole and thiophene structures often exhibit significant biological activities through various mechanisms:
- Antioxidant Activity : The benzodioxole structure is associated with antioxidant properties, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : Compounds similar to this urea derivative have shown inhibition of key enzymes such as α-amylase and tyrosinase, which are relevant in diabetes management and skin pigmentation disorders respectively .
In Vitro Studies
In vitro assays have been conducted to assess the compound's efficacy against cancer cell lines and its cytotoxicity profile. For instance, studies have shown that derivatives of benzodioxole exhibit varying degrees of cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells.
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | A549 (Lung) | 30 | High |
| Similar Benzodioxole Derivative | Hek293t (Normal) | >150 | Low |
This data suggests that while the compound can effectively target cancer cells, it exhibits a favorable safety profile by sparing normal cells .
In Vivo Studies
Animal models have been employed to further investigate the pharmacological effects of this compound. For example, in a streptozotocin-induced diabetic mouse model, related compounds demonstrated significant reductions in blood glucose levels, indicating potential antidiabetic properties.
Case Studies
Several studies have highlighted the therapeutic potential of similar compounds:
- Antidiabetic Potential : A study on benzodioxole derivatives demonstrated that specific compounds could inhibit α-amylase with IC50 values as low as 0.68 µM while showing minimal cytotoxicity towards normal cells .
- Anti-inflammatory Activity : Research has indicated that thiophene-containing compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Hydroxypropyl vs. Heterocyclic Linkers: The target compound’s 3-hydroxypropyl chain distinguishes it from analogs like BG03566 (), which employs a furan-thiophene methyl group.
- Urea vs.
Key Observations :
- Urea Formation : The target compound likely shares synthetic steps with BG03566 (), where a benzodioxol-containing amine reacts with a thiophene-derived isocyanate.
- Chalcone Synthesis : The chalcone in uses base-catalyzed condensation, a method distinct from urea chemistry but relevant for benzodioxol-containing intermediates .
Physicochemical and Crystallographic Properties
Table 3: Crystallographic Data for Selected Compounds
Key Observations :
- Hydrogen Bonding: The chalcone derivative forms an intramolecular S(5) hydrogen bond between its hydroxyl and carbonyl groups, stabilizing its E-configured propenone linker . The target compound’s hydroxyl and urea groups may similarly stabilize its conformation via intermolecular H-bonds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
